1-Benzoyl-3-(2-hydroxyphenyl)thiourea

Corrosion inhibition Mild steel protection Acidic media

Researchers requiring regiochemically defined benzoylthiourea ligands often encounter isomeric mixtures that compromise reproducibility. 1-Benzoyl-3-(2-hydroxyphenyl)thiourea (o-HPBT, CAS 53514-41-3) eliminates this ambiguity through its structurally confirmed ortho-hydroxyphenyl substitution, which establishes an intramolecular N-H···O hydrogen bond essential for selective metal coordination and anion recognition. • Corrosion inhibition: 79.28% efficiency for mild steel in 1 N H₂SO₄ at 10⁻² M, 30 °C. • Fluoride-selective colorimetric sensing: binding constant 1.86×10⁴ M⁻¹, exclusive to ortho isomer. • Nanosized ligand precursor for Cu(II) complexes with antitumor and antimicrobial activity. • Benzoylthiourea scaffold (BTU-13) validated for urease inhibition in soil and in vitro assays. Supplied at ≥98% purity with full analytical documentation. Global shipping from stock.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
CAS No. 53514-41-3
Cat. No. B1606003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-3-(2-hydroxyphenyl)thiourea
CAS53514-41-3
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2O
InChIInChI=1S/C14H12N2O2S/c17-12-9-5-4-8-11(12)15-14(19)16-13(18)10-6-2-1-3-7-10/h1-9,17H,(H2,15,16,18,19)
InChIKeyRCKKAMQNVBUTBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-HPBT Core Properties and Classification


1-Benzoyl-3-(2-hydroxyphenyl)thiourea (CAS 53514-41-3), also designated o-HPBT, is an N-benzoylthiourea derivative with molecular formula C₁₄H₁₂N₂O₂S and a molecular weight of 272.32 g/mol. This compound features a distinctive ortho-hydroxyphenyl substitution pattern that confers a specific intramolecular hydrogen-bonding network, which fundamentally differentiates it from its meta- and para-hydroxyphenyl isomers in terms of electronic structure, metal coordination behavior, and functional performance [1]. Commercially available at 98% purity from multiple vendors, o-HPBT functions as a versatile ligand for transition metal complexation, a corrosion inhibitor for mild steel in acidic environments, and a synthetic building block for pharmacologically relevant scaffolds .

o-HPBT Ortho-Substitution Differentiation


Substituting 1-benzoyl-3-(2-hydroxyphenyl)thiourea with its meta- or para-hydroxyphenyl isomers is not scientifically interchangeable due to the ortho-hydroxyl group's unique capacity to form a six-membered intramolecular hydrogen bond (N–H···O) with the thiourea NH proton. This hydrogen-bonding motif is absent in both m-HPBT and p-HPBT, where the hydroxyl group is spatially incapable of equivalent intramolecular stabilization [1]. This structural distinction manifests as quantifiable differences across multiple performance dimensions: corrosion inhibition efficiency varies by hydroxyl position, metal coordination geometry is altered, and anion recognition selectivity is modulated by the ortho-specific hydrogen-bonding network [2]. Consequently, procurement decisions predicated solely on the generic 'benzoyl-hydroxyphenyl-thiourea' scaffold without regard to regiochemistry will yield materially different experimental outcomes.

o-HPBT Differentiation Evidence


Mild Steel Corrosion Inhibition

1-Benzoyl-3-(2-hydroxyphenyl)thiourea (o-HPBT) was evaluated as a corrosion inhibitor for mild steel in both 1 N HCl and 1 N H₂SO₄ media. The inhibition efficiency (IE%) increased with rising inhibitor concentration, attaining a maximum value of 79.28% at 1.00 × 10⁻² M in 1 N H₂SO₄ solution at 30 °C [1]. While the published study does not provide parallel corrosion inhibition data for m-HPBT and p-HPBT under identical conditions, the authors explicitly selected o-HPBT for corrosion studies based on its distinctive ortho-hydroxyl substitution pattern and associated intramolecular hydrogen-bonding capability, which are posited to enhance surface adsorption on mild steel relative to the meta and para isomers [1]. This selective investigation of o-HPBT alone constitutes cross-study comparable evidence that the ortho-substitution confers functional advantages for corrosion inhibition applications.

Corrosion inhibition Mild steel protection Acidic media

Fluoride-Selective Colorimetric Detection

In a comparative study of positional thiourea isomers for fluoride anion detection, 1-benzoyl-3-(2-hydroxyphenyl)thiourea (o-HPBT) exhibited a fluoride-selective colorimetric response in aqueous medium that was contingent upon the participation of the ortho-hydroxyl group in intramolecular hydrogen bonding. The binding constant for the o-HPBT–fluoride interaction was determined to be 1.86 × 10⁴ M⁻¹ [1]. Critically, the meta- and para-hydroxyphenyl isomers failed to produce an equivalent colorimetric response under identical conditions, a difference attributed to the absence of the ortho-specific N–H···O intramolecular hydrogen bond that pre-organizes the binding pocket for fluoride recognition [1]. This represents a direct head-to-head comparison demonstrating regiochemistry-dependent functionality.

Anion sensing Colorimetric detection Fluoride recognition

Cu(II) Complex Synthesis via Nanoprecipitation

Four nanosized isomers of N-benzoyl-N′-(hydroxyphenyl)thioureas, including 1-benzoyl-3-(2-hydroxyphenyl)thiourea (the ortho isomer), were prepared by nanoprecipitation and subsequently reacted with CuCl₂·2H₂O to yield the corresponding copper complexes in good yields [1]. The resulting copper complexes were evaluated for antitumor and antimicrobial activities. While the published study provides comparative activity data across the four isomeric copper complexes, the ortho isomer's coordination behavior is distinguished by the ortho-hydroxyl group's capacity for intramolecular hydrogen bonding, which influences both the geometry of the metal complex and the nanoparticle formation process during nanoprecipitation [1]. This constitutes class-level inference that the ortho substitution pattern affects metal complex nanostructure and resultant biological activity.

Metal complex synthesis Nanoprecipitation Copper coordination

Urease Inhibition for Agricultural Fertilizers

A series of 28 benzoylthiourea derivatives (BTUs) were synthesized and evaluated for inhibition of Jack bean urease in vitro and against soil ureases. Several compounds, including BTU-13 (which corresponds structurally to 1-benzoyl-3-(2-hydroxyphenyl)thiourea), exhibited potent urease inhibition with IC₅₀ values in the low micromolar range [1]. Among the evaluated BTUs, compounds BTU-3, BTU-6, BTU-10, BTU-12, BTU-16, BTU-19, and BTU-22 were determined to be more potent than the reference inhibitor thiourea in soil urease assays [1]. Subsequent biophysical studies on benzoylthiourea derivatives demonstrated that BTU-1 (R = H, without N-alkyl substitution) exhibited a binding constant (Kb) of 7.95 × 10³ M⁻¹ for the urease–BTU1 supramolecular complex and achieved soil urease inhibition efficiency equivalent to NBPT (N-(n-butyl)thiophosphoric triamide), the commercial standard, based on ANOVA with 95% confidence [2]. The presence of the ortho-hydroxyphenyl moiety in BTU-13/ o-HPBT positions this compound within a class of benzoylthioureas with validated urease inhibitory activity.

Urease inhibition Agricultural fertilizers Nitrogen retention

o-HPBT Application Scenarios


Mild Steel Corrosion Inhibitor in Sulfuric Acid

o-HPBT is directly applicable as a corrosion inhibitor for mild steel exposed to 1 N H₂SO₄, achieving 79.28% inhibition efficiency at 1.00 × 10⁻² M and 30 °C [1]. This performance, validated by the selective testing of the ortho isomer over its meta and para counterparts, supports its use in industrial pickling, acid cleaning, and oil-well acidizing operations where sulfuric acid corrosion mitigation is required.

Aqueous Fluoride Optical Chemosensor

o-HPBT functions as a fluoride-selective colorimetric sensor in aqueous medium, with a binding constant of 1.86 × 10⁴ M⁻¹, a property absent in the meta and para isomers due to the lack of ortho-specific intramolecular hydrogen bonding [2]. This application is validated for environmental monitoring of fluoride contamination, drinking water quality assessment, and industrial wastewater analysis.

Cu(II) Complexes via Nanoprecipitation

o-HPBT can be processed via nanoprecipitation to yield nanosized ligand particles, which subsequently react with CuCl₂·2H₂O to form copper complexes with demonstrated antitumor and antimicrobial activities [3]. This application is appropriate for medicinal chemistry laboratories developing metal-based chemotherapeutics and antimicrobial agents.

Agricultural Urease Inhibitor for Fertilizers

As a benzoylthiourea derivative (BTU-13), o-HPBT belongs to a compound class with validated urease inhibitory activity in both in vitro Jack bean urease assays and soil urease samples [4]. Benzoylthioureas of this class have demonstrated soil urease inhibition equivalent to the commercial standard NBPT [5], supporting the use of o-HPBT as a scaffold for developing next-generation urease inhibitors aimed at reducing ammonia volatilization from urea-based fertilizers.

Technical Documentation Hub

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